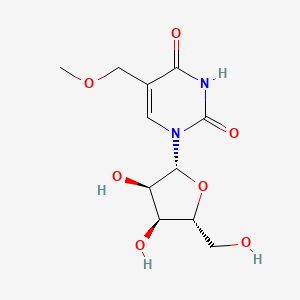
5-Methoxymethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxymethyluridine: is a thymidine analog with the chemical formula C11H16N2O7 . It is a modified nucleoside that incorporates a methoxymethyl group at the 5-position of the uridine base.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxymethyluridine typically involves the modification of uridineThe reaction conditions often involve the use of methoxymethyl chloride and a base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
化学反応の分析
Types of Reactions: 5-Methoxymethyluridine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the uridine base or the methoxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield a formyl or carboxyl group, while substitution reactions can introduce various functional groups at the 5-position .
科学的研究の応用
Chemistry: 5-Methoxymethyluridine is used as a building block in the synthesis of modified nucleic acids. It is valuable in the study of nucleic acid chemistry and the development of nucleoside analogs .
Biology: In biological research, this compound is used to label and track DNA synthesis. It can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms .
Medicine: Its ability to be incorporated into DNA makes it a candidate for disrupting viral replication or cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for various applications in drug development and molecular diagnostics .
作用機序
5-Methoxymethyluridine exerts its effects primarily through its incorporation into DNA. As a thymidine analog, it can be incorporated into DNA strands during replication. This incorporation can disrupt normal DNA synthesis and function, leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
類似化合物との比較
5-Methyluridine: A methylated form of uridine, commonly found in tRNA.
5-Fluorouridine: A fluorinated analog of uridine, used as an anticancer agent.
5-Bromouridine: A brominated analog of uridine, used in research to study RNA synthesis.
Uniqueness: 5-Methoxymethyluridine is unique due to the presence of the methoxymethyl group at the 5-position. This modification imparts distinct chemical and biological properties, making it valuable for specific applications in research and medicine. Unlike other analogs, it offers a balance of stability and reactivity, making it suitable for various experimental and therapeutic uses .
特性
分子式 |
C11H16N2O7 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-5-2-13(11(18)12-9(5)17)10-8(16)7(15)6(3-14)20-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |
InChIキー |
PDXQSLIBLQMPJS-FDDDBJFASA-N |
異性体SMILES |
COCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
COCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


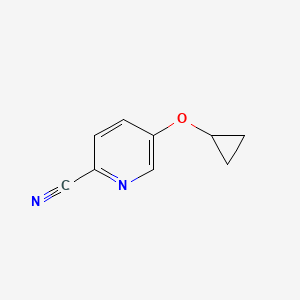
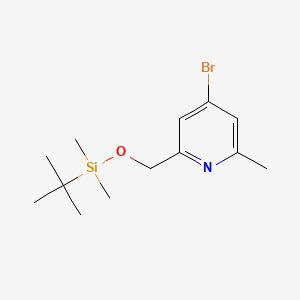
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
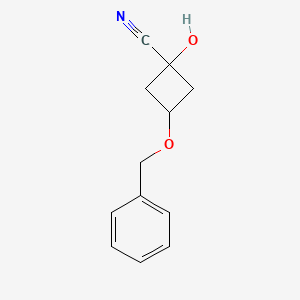

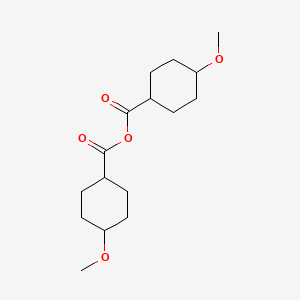
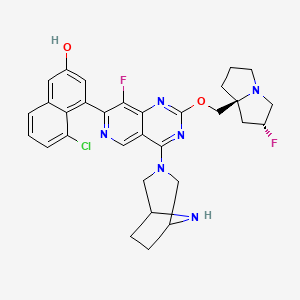
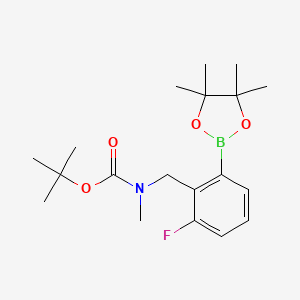
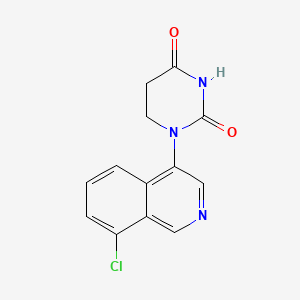
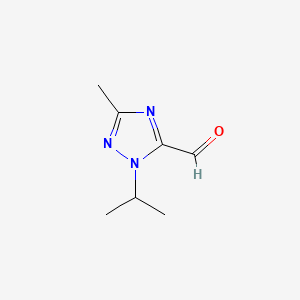
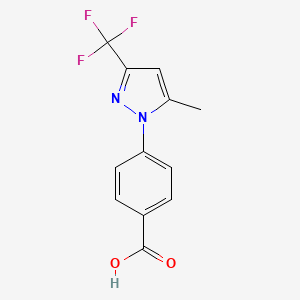
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
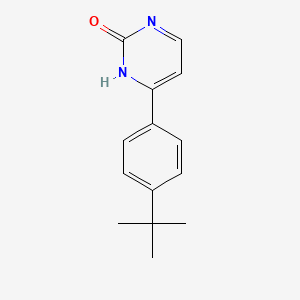
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
